1-Propylpyridin-1-ium

Description

Significance of Pyridinium-Based Organic Cations in Contemporary Chemical Research

Pyridinium-based organic cations, a class of unsaturated heterocyclic compounds, are of considerable interest in modern chemical research due to their versatile properties and wide range of applications. jst.go.jp These compounds consist of a pyridine (B92270) ring where the nitrogen atom is quaternized, often with an alkyl group, resulting in a positively charged cation. ontosight.aiwikipedia.org This fundamental structure imparts unique characteristics that make them valuable in various scientific domains.

One of the most prominent applications of pyridinium-based cations is in the formulation of ionic liquids (ILs). jst.go.jpchemimpex.com These salts, which are liquid at or near room temperature, are often referred to as "designer solvents" because their physicochemical properties can be finely tuned for specific tasks. researchgate.net Their low volatility, high thermal stability, and excellent solubility for a wide range of substances make them attractive alternatives to traditional organic solvents. chemimpex.com

In the realm of electrochemistry , pyridinium-based ILs serve as electrolytes in energy storage systems like batteries and supercapacitors, contributing to enhanced efficiency. chemimpex.com Their role in the photoelectrocatalytic reduction of CO2 has also been a subject of intense investigation, with pyridinium (B92312) radicals proposed as key intermediates in these processes. acs.org

Within organic synthesis , these cations act as catalysts in numerous reactions, aiding in the creation of complex molecules, which is particularly relevant in pharmaceutical development. chemimpex.com They can also function as electrophiles, enabling the synthesis of dihydropyridines and other dearomatized products. wikipedia.org

In material science , the use of pyridinium-based compounds extends to the creation of novel materials with tailored properties, such as improved thermal stability and conductivity. chemimpex.com They are also utilized as templates in the formation of one-dimensional halide perovskites, which show promise in the development of artificial neural networks. researchgate.net

Furthermore, pyridinium salts have found applications in biotechnology , where they can stabilize enzymes and increase reaction rates in biocatalysis, and in environmental science for potential use in waste treatment processes. chemimpex.com Their surfactant properties are also well-documented, with applications ranging from germicides to corrosion inhibitors. jst.go.jpekb.egrsc.org

The structural properties of pyridinium cations, such as the planar nature of the pyridinium ring, facilitate π-π interactions, which can be a crucial factor in their various applications. vulcanchem.com The ability to modify the functional groups on the pyridine ring or the N-alkyl substituent allows for extensive tailoring of their properties. jst.go.jp

Scope and Objectives of Academic Investigations on 1-Propylpyridin-1-ium Systems

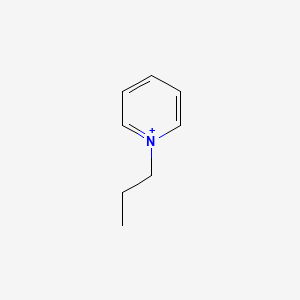

Academic research on this compound, a specific N-alkylpyridinium cation, and its derivatives is driven by the desire to understand and harness its unique properties for various applications. ontosight.ai The chemical structure consists of a pyridine ring with a propyl group attached to the nitrogen atom, forming a quaternary ammonium (B1175870) ion. ontosight.ai

A significant area of investigation is the synthesis and characterization of novel this compound derivatives. Researchers are exploring different synthetic routes, such as the reaction of pyridine with 1-bromopropane, to create new compounds with specific functionalities. chemsrc.commdpi.com These synthetic efforts are often followed by detailed characterization using techniques like NMR and IR spectroscopy to confirm the molecular structure. ekb.egmdpi.com

The thermophysical properties of this compound-based ionic liquids are another key focus. acs.org Studies involve measuring properties such as density, viscosity, refractive index, and electrical conductivity at various temperatures. acs.orgresearchgate.net This data is crucial for assessing their suitability as solvents or electrolytes in different industrial and technological processes.

In the field of corrosion inhibition , several studies have evaluated the effectiveness of this compound derivatives in protecting metals, particularly mild steel, in acidic environments. ekb.egrsc.orgbohrium.comresearchgate.net Research in this area aims to understand the adsorption mechanisms of these compounds on the metal surface, often employing electrochemical techniques and quantum chemical calculations to elucidate their inhibitive action. bohrium.comresearchgate.net The findings suggest that these compounds can act as effective mixed-type inhibitors. researchgate.net

The catalytic activity of this compound systems is also under investigation. For instance, pyridinium-based ionic liquids have been shown to exhibit catalytic properties in the dehydration of benzyl (B1604629) alcohols in gas chromatography. mdpi.com Further research is aimed at understanding the exact mechanisms of these catalytic reactions. mdpi.comgoogle.com

Moreover, the potential biological activities of this compound derivatives are being explored. ontosight.ai For example, curcuminoid N-alkylpyridinium salts, including propyl-substituted derivatives, have been synthesized and evaluated for their antioxidant properties. mdpi.com

The overarching objective of these academic investigations is to build a comprehensive understanding of the structure-property relationships in this compound systems. This knowledge is essential for the rational design of new materials and catalysts with enhanced performance for a wide array of applications, from energy storage and chemical synthesis to environmental protection.

Data Tables

Table 1: Properties of this compound Chloride

| Property | Value | Reference |

| CAS Number | 23271-47-8 | chemimpex.com |

| Molecular Formula | C8H12ClN | chemimpex.com |

| Molecular Weight | 157.64 g/mol | chemimpex.com |

| Appearance | White to off-white crystalline powder | chemimpex.com |

| Purity | ≥ 98% | chemimpex.com |

Table 2: Investigated this compound Derivatives in Corrosion Inhibition Studies

| Compound Name | Application | Reference |

| (E)-4-(2-(4-fluorobenzylidene)hydrazinecarbonyl)-1-propylpyridin-1-ium iodide | Corrosion inhibitor for mild steel in HCl | bohrium.com, researchgate.net |

| 4-(2-((1E,2E)-3-phenylallylidene)hydrazine-1-carbothioamido)-1-propylpyridin-1-ium bromide | Corrosion inhibitor for mild steel in H2SO4 | ekb.eg |

| (E)-3-(2-(4-(dimethylamino)benzylidene)hydrazine-1-carbothioamido)-1-propylpyridin-1-ium bromide | Corrosion inhibitor for mild steel in H2SO4 | ekb.eg |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-propylpyridin-1-ium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N/c1-2-6-9-7-4-3-5-8-9/h3-5,7-8H,2,6H2,1H3/q+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRTKBIFIDSNKCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC[N+]1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N+ | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00276642 | |

| Record name | 1-propylpyridin-1-ium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00276642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.19 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

45705-28-0 | |

| Record name | 1-propylpyridin-1-ium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00276642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis Methodologies and Advanced Chemical Derivatization

Direct Quaternization Approaches for 1-Propylpyridin-1-ium Formation

The most straightforward method for the synthesis of this compound is through the direct quaternization of pyridine (B92270). This reaction, a classic example of the Menshutkin reaction, involves the nucleophilic attack of the nitrogen atom of the pyridine ring on an electrophilic propyl group donor. Typically, a propyl halide, such as 1-bromopropane or 1-iodopropane, serves as the alkylating agent.

The reaction is generally carried out by refluxing pyridine with an excess of the propyl halide in a suitable solvent, such as ethanol or acetonitrile. The choice of solvent can influence the reaction rate and yield. Solvent-free methods have also been developed, offering a more environmentally friendly approach. nih.gov The reaction temperature and duration are critical parameters that are optimized to ensure complete reaction and high purity of the resulting this compound salt. For instance, refluxing pyridine with 1-bromoalkane in dry ethanol for an extended period has been shown to produce the corresponding N-alkylpyridinium bromide. nih.gov Upon completion of the reaction, the product, a salt, often precipitates from the reaction mixture upon cooling or can be isolated by evaporation of the solvent followed by crystallization.

| Propylating Agent | Solvent | Reaction Conditions | Yield | Reference |

|---|---|---|---|---|

| 1-Bromopropane | Ethanol | Reflux, 40 hours | Data not specified | nih.gov |

| Propylphenyl Halide | Ethanol | Reflux, 6-50 hours | Varies | |

| Alkyl Halide | Solvent-free | Not specified | High | nih.gov |

Multistep Synthetic Routes to Functionalized this compound Analogues

The synthesis of more complex derivatives of this compound often requires multistep pathways. These routes allow for the introduction of various functional groups onto the pyridinium (B92312) scaffold, leading to compounds with diverse chemical and physical properties.

Preparation of Curcuminoid-Derived Pyridinium Salts

A notable class of functionalized pyridinium salts is derived from curcuminoids. The synthesis of these compounds typically involves a two-step process. nih.gov First, a pyridine-containing curcuminoid is synthesized through a condensation reaction. This is often achieved using the Pabon reaction, where a substituted aldehyde, acetylacetone, boric anhydride, and tributyl borate are reacted, followed by the introduction of an amine. nih.govresearchgate.net

In the second step, the nitrogen atom of the pyridine ring in the curcuminoid backbone is quaternized with a propyl group. This is accomplished by reacting the pyridine curcuminoid with a propyl halide, such as propyl iodide, in a solvent like dimethylformamide (DMF). nih.gov Microwave irradiation can be employed to accelerate this quaternization step. nih.gov The resulting N-propylpyridinium curcuminoid salt combines the structural features of both the pyridinium cation and the curcuminoid moiety.

| Step | Reaction | Key Reagents | Reference |

|---|---|---|---|

| 1 | Synthesis of Pyridine Curcuminoid | Substituted aldehyde, acetylacetone, boric anhydride, tributyl borate, amine | nih.govresearchgate.net |

| 2 | Quaternization | Pyridine curcuminoid, propyl iodide, DMF | nih.gov |

Synthesis of Hydrazinecarbothioamide-Functionalized Pyridinium Bromides

The introduction of a hydrazinecarbothioamide group onto a pyridinium ring results in compounds with potential for further chemical modifications. The synthesis can be envisioned as a multistep process. Initially, a pyridine derivative bearing a hydrazinecarbothioamide moiety is prepared. This can be achieved by reacting a suitable pyridine precursor, such as 2-aminopyridine, with thiophosgene to form an isothiocyanate, which is then reacted with hydrazine.

Subsequently, the pyridine nitrogen of the hydrazinecarbothioamide-functionalized pyridine is quaternized using a propylating agent like 1-bromopropane. This N-alkylation step would yield the desired this compound derivative carrying the hydrazinecarbothioamide functionality. The reaction conditions for this quaternization would likely be similar to those used in direct alkylation methods, involving refluxing in a suitable solvent.

Development of Imidazole Aldoxime-Based Pyridinium Derivatives

The synthesis of pyridinium derivatives incorporating imidazole and aldoxime functionalities involves a modular approach. A core imidazole structure can be synthesized via methods like the Debus-Radziszewski reaction. mdpi.com Separately, a pyridine aldoxime can be prepared, for instance, from the corresponding pyridine aldehyde and hydroxylamine.

These two heterocyclic units can then be linked. For example, a pyridine aldoxime with a suitable leaving group could be reacted with an imidazole derivative. Alternatively, a bifunctional linker could be used to connect the two rings. Finally, the pyridine nitrogen is quaternized with a propyl group using a propyl halide to afford the target this compound derivative. The specific synthetic strategy would depend on the desired connectivity between the imidazole, aldoxime, and pyridinium moieties.

Generation of Merocyanine Dye Precursors from N-Alkylazinium Salts

N-Alkylazinium salts, including this compound, can serve as precursors for the synthesis of merocyanine dyes. These dyes are characterized by a donor-acceptor structure with a conjugated polymethine chain. The synthesis typically involves the condensation of an N-alkylated heterocyclic base, which acts as the electron-donating part, with a compound containing an active methylene (B1212753) group, which serves as the electron-accepting part.

For a this compound-based merocyanine dye, the pyridinium salt would first be activated, for example, by deprotonation at a position with an acidic proton (e.g., a methyl group at the 2- or 4-position of the pyridine ring) to form a pyridinium ylide. This reactive intermediate can then undergo a Knoevenagel-type condensation with an appropriate carbonyl compound, such as a derivative of cyanoacetic acid, to form the merocyanine dye. researchgate.net The length of the conjugated chain and the nature of the substituents on both the pyridinium ring and the acceptor moiety can be varied to tune the absorption and emission properties of the resulting dye.

Palladium-Catalyzed C-H Arylation for Extended Conjugation

To introduce extended conjugation into the this compound structure, palladium-catalyzed C-H arylation is a powerful tool. nih.govresearchgate.netresearchgate.net This methodology allows for the direct formation of carbon-carbon bonds between the pyridinium ring and various aryl groups, bypassing the need for pre-functionalized starting materials.

In a typical reaction, a this compound salt is reacted with an aryl halide or triflate in the presence of a palladium catalyst, a suitable ligand, and a base. The catalyst facilitates the activation of a C-H bond on the pyridinium ring, typically at the 2- or 6-position, followed by coupling with the aryl partner. This direct arylation extends the π-system of the pyridinium core, which can significantly alter its electronic and photophysical properties. The choice of catalyst, ligand, base, and reaction conditions is crucial for achieving high regioselectivity and yield. researchgate.net

| Derivative Class | Key Synthetic Steps | Potential Functionalization |

|---|---|---|

| Curcuminoid-Derived | 1. Pabon reaction for pyridine curcuminoid. 2. N-propylation. | Modifications on the curcuminoid scaffold. |

| Hydrazinecarbothioamide-Functionalized | 1. Synthesis of hydrazinecarbothioamide-pyridine. 2. N-propylation. | Reactions at the hydrazine and thioamide groups. |

| Imidazole Aldoxime-Based | 1. Synthesis of imidazole and pyridine aldoxime modules. 2. Linkage and N-propylation. | Variations in imidazole and aldoxime substituents. |

| Merocyanine Dye Precursors | 1. N-propylation of a substituted pyridine. 2. Condensation with an active methylene compound. | Tuning of dye properties through donor/acceptor modification. |

| Extended Conjugation via C-H Arylation | 1. N-propylation of pyridine. 2. Palladium-catalyzed C-H arylation. | Introduction of various aryl groups for electronic tuning. |

Biosynthetic Pathways and Natural Product Isolation

While specific biosynthetic pathways for this compound have not been extensively detailed in the available literature, research into the isolation of analogous compounds from natural sources provides insight into their potential origins. The marine environment, in particular, has been identified as a rich source of novel chemical entities, including pyridinium derivatives.

The quest for new bioactive compounds has led researchers to explore unique ecological niches, such as marine sediments. These environments harbor a diverse range of microorganisms capable of producing a vast array of secondary metabolites. In a notable study, a novel pyridinium compound, 4-(dimethylamino)-1-(2S-((4-hydroxybenzoyl)oxy)propyl)pyridin-1-ium, was isolated from the marine sediment-derived bacterium Bacillus licheniformis S-1. nih.govnih.gov This discovery highlights the potential of marine microorganisms as a source for new pyridinium derivatives.

The bacterium, Bacillus licheniformis S-1, was isolated from a shallow sea sediment sample. nih.gov The investigation that led to the isolation of this new compound was part of a broader effort to identify new bioactive secondary metabolites from marine microbes. nih.gov The structural elucidation of the isolated compound was achieved through comprehensive NMR spectroscopic and specific optical rotation data analyses. nih.govnih.gov This discovery is significant as it represents the first instance of a pyridinium derivative being isolated from Bacillus licheniformis. nih.govnih.gov

The general process of isolating natural products from biological material involves several key steps. These typically include the proper identification and collection of the source organism, followed by extraction procedures to separate the desired compounds from the biomass. nih.gov Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), are then often employed to purify the individual compounds from the complex extract. nih.gov

The following table summarizes the key findings related to the discovery and isolation of the analogous pyridinium compound from a marine-derived microorganism:

| Feature | Description | Source |

| Isolated Compound | 4-(dimethylamino)-1-(2S-((4-hydroxybenzoyl)oxy)propyl)pyridin-1-ium | nih.govnih.gov |

| Source Organism | Bacillus licheniformis S-1 | nih.gov |

| Origin of Organism | Marine sediment from the Huanghai Sea in Qingdao, China | nih.gov |

| Identification Method | Sequence analysis of the 16S rDNA internal spacer (ITS) | nih.gov |

| Structure Elucidation | Comprehensive NMR spectroscopic and specific optical rotation data analyses | nih.govnih.gov |

Rational Design Principles for Targeted Structural Modification

The rational design of pyridinium compounds, such as this compound, is a key area of research aimed at tailoring their chemical and physical properties for specific applications. As a class of ionic liquids, the structure of pyridinium salts can be systematically modified to influence their characteristics. The targeted modification of these structures is a powerful tool for understanding structure-property relationships and for designing new functional molecules.

The fundamental principle of rational design involves making deliberate changes to the molecular structure to achieve a desired outcome. For this compound, this can involve modifications to both the pyridinium ring and the propyl substituent. The length and branching of the alkyl chain, in this case, the propyl group, can significantly impact the compound's physical properties, such as its melting point and viscosity.

The following table outlines some of the key principles for the rational design of pyridinium-based compounds:

| Design Principle | Description | Potential Impact |

| Alkyl Chain Modification | Altering the length, branching, or functionalization of the N-alkyl substituent (e.g., the propyl group). | Influences melting point, viscosity, density, and solubility. |

| Ring Substitution | Introducing various functional groups at different positions on the pyridinium ring. | Modifies electronic properties, charge distribution, and potential for specific interactions. |

| Anion Variation | Pairing the this compound cation with different anions. | Significantly affects the overall properties of the resulting ionic liquid, including its thermal stability and miscibility with other substances. |

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental tool for determining the carbon-hydrogen framework of a molecule. For 1-propylpyridin-1-ium, the spectra are characterized by signals from two distinct parts of the cation: the aromatic pyridinium (B92312) ring and the aliphatic n-propyl chain.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is expected to show five distinct sets of signals. The protons on the pyridinium ring are significantly deshielded (shifted to a higher ppm value) due to the positive charge on the nitrogen atom and the aromatic ring current. The ortho-protons (adjacent to the nitrogen) are the most deshielded, followed by the para-proton, and then the meta-protons.

The n-propyl group protons exhibit characteristic splitting patterns. The methyl (CH₃) protons appear as a triplet, coupled to the adjacent methylene (B1212753) (CH₂) group. The central methylene protons are expected to appear as a multiplet (specifically, a sextet) due to coupling with both the terminal methyl and the methylene group attached to the nitrogen. The methylene protons directly attached to the positively charged nitrogen atom are the most deshielded of the alkyl protons and appear as a triplet.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Pyridinium (ortho, 2H) | 8.8 - 9.2 | Doublet (d) or Triplet (t) |

| Pyridinium (para, 1H) | 8.4 - 8.7 | Triplet (t) |

| Pyridinium (meta, 2H) | 8.0 - 8.3 | Triplet (t) |

| N-CH₂ (Propyl, 2H) | 4.5 - 4.8 | Triplet (t) |

| N-CH₂-CH₂ (Propyl, 2H) | 1.9 - 2.2 | Sextet (m) |

Note: Predicted values are based on typical ranges for N-alkylpyridinium salts and may vary depending on the solvent and counter-ion.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum for this compound would display five signals corresponding to the five chemically non-equivalent carbon atoms. Similar to the proton spectrum, the pyridinium carbons resonate at lower fields (higher ppm) compared to typical aromatic carbons due to the electron-withdrawing effect of the quaternary nitrogen. The carbon atoms directly bonded to the nitrogen (ortho-carbons) are typically the most deshielded in the ring. In the propyl chain, the carbon atom attached to the nitrogen (N-CH₂) is the most deshielded, with the chemical shift decreasing for the subsequent carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Pyridinium (ortho, C2/C6) | 145 - 148 |

| Pyridinium (para, C4) | 144 - 147 |

| Pyridinium (meta, C3/C5) | 128 - 131 |

| N-CH₂ (Propyl) | 60 - 64 |

| N-CH₂-CH₂ (Propyl) | 24 - 27 |

Note: Predicted values are based on typical ranges for N-alkylpyridinium salts and may vary depending on the solvent and counter-ion.

Vibrational Spectroscopy

Vibrational spectroscopy, including FTIR and Raman techniques, provides information on the functional groups and molecular vibrations within the this compound cation.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is expected to be dominated by vibrations from the pyridinium ring and the propyl chain. Key absorption bands would include C-H stretching vibrations from both the aromatic ring (typically above 3000 cm⁻¹) and the aliphatic propyl group (typically below 3000 cm⁻¹). The characteristic ring stretching vibrations (C=C and C=N) of the pyridinium moiety are expected in the 1450-1650 cm⁻¹ region.

Table 3: Expected FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100 - 3000 | C-H Stretch | Pyridinium Ring |

| 2980 - 2850 | C-H Stretch (asymmetric & symmetric) | Propyl Group (CH₃, CH₂) |

| ~1630 | C=C / C=N Stretch | Pyridinium Ring |

| ~1580 | C=C / C=N Stretch | Pyridinium Ring |

| ~1480 | C=C / C=N Stretch | Pyridinium Ring |

| 1470 - 1450 | C-H Bend (scissoring/asymmetric) | Propyl Group (CH₂, CH₃) |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR. The Raman spectrum of this compound would also show characteristic bands for the pyridinium ring and the alkyl chain. Aromatic ring vibrations, particularly the symmetric "ring breathing" mode, often give a strong signal in Raman spectra. Aliphatic C-H stretching and bending modes are also observable.

Table 4: Expected Raman Shifts for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100 - 3050 | C-H Stretch | Pyridinium Ring |

| 2980 - 2870 | C-H Stretch | Propyl Group |

| ~1635 | C=C / C=N Stretch | Pyridinium Ring |

| 1000 - 1050 | Ring Breathing (symmetric) | Pyridinium Ring |

Mass Spectrometry (MS)

High-resolution mass spectrometry provides highly accurate mass measurements, enabling the determination of elemental compositions. Recent studies have reported HRMS data for 1-propylpyridinium and its derivatives.

In a 2024 study, the HRMS data for the unsubstituted 1-propylpyridinium cation (as a triflate salt) and its dinitro-substituted derivative were reported. rsc.org The precise mass of the this compound cation allows for its unambiguous identification.

| Compound | Formula | Calculated Mass (m/z) | Found Mass (m/z) |

| This compound Cation | C₈H₁₂N⁺ | 122.0964 | 122.0966 |

| 1-Propyl-3,5-dinitropyridin-1-ium Cation | C₈H₁₀N₃O₄⁺ | 212.0666 | 212.0676 |

Data sourced from Ito et al. (2024). rsc.org

Additionally, HRMS has been used to characterize more complex molecules containing the this compound moiety, such as curcuminoid derivatives, where the calculated and found masses for the molecular ions were reported to high precision. nih.gov

X-ray Diffraction (XRD) and Single-Crystal X-ray Diffraction (SCXRD)

A crystal structure specifically for this compound has not been found in the searched databases. However, the crystal structure of a closely related compound, 3-amino-1-propylpyridinium bromide , has been determined by single-crystal X-ray diffraction, providing valuable structural information about the N-propylpyridinium core.

The title molecular salt, C₈H₁₃N₂⁺·Br⁻, crystallizes with two independent cations and two bromide anions in the asymmetric unit. The nitrogen atom of the pyridine (B92270) ring is alkylated by a propyl group. The dihedral angle between the mean plane of the pyridinium ring and the propyl group is 84.84 (2)° in one cation and 89.23 (2)° in the other. In the crystal, the cations and anions are linked by N—H⋯Br and C—H⋯Br hydrogen bonds, forming chains.

Crystallographic Data for 3-amino-1-propylpyridinium bromide:

| Parameter | Value |

| Empirical Formula | C₈H₁₃BrN₂ |

| Formula Weight | 217.11 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 11.9701(7) Å |

| b | 16.0396(9) Å |

| c | 9.5786(5) Å |

| β | 97.269(2)° |

| Volume | 1823.90(18) ų |

| Z | 8 |

| Density (calculated) | 1.581 Mg/m³ |

Note: The data presented is for 3-amino-1-propylpyridinium bromide, a substituted derivative of this compound.

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR) spectroscopy is a technique that detects species with unpaired electrons, such as free radicals or certain metal ions. The this compound cation, in its standard closed-shell electronic state, does not possess unpaired electrons and is therefore EPR-silent.

However, the this compound moiety can be part of larger systems that are studied by EPR. For instance, in the investigation of the AIE-PS compound DTCSPP, EPR measurements were conducted to assess the generation of reactive oxygen species (ROS). rsc.org In that context, the EPR spectra confirmed the generation of various free radicals upon light exposure, attesting to the efficiency of the photosensitizer. rsc.org It is important to note that the EPR signal originates from the generated radicals, not from the ground-state this compound group itself.

Surface Analytical Techniques

The surface characteristics of this compound, as with other ionic liquids, are crucial for understanding its behavior in various applications, from catalysis to electrochemistry. Techniques such as Scanning Electron Microscopy (SEM), Atomic Force Microscopy (AFM), and X-ray Photoelectron Spectroscopy (XPS) provide invaluable insights into its surface morphology, topography, and elemental composition.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology of materials at the micro- and nanoscale. While specific SEM studies focusing solely on this compound are not extensively documented in the cited literature, the principles of the technique and its general application to ionic liquids and related organic salts provide a framework for understanding its potential utility.

SEM analysis of ionic liquids typically involves the examination of their solid-state structure or their appearance when deposited on a substrate. For crystalline pyridinium salts, SEM can reveal details about the macro-crystalline structure, including crystal shape, size, and surface features. For instance, a study on 2-(2,4-dinitrobenzyl) pyridine, a related pyridinium compound, utilized SEM to compare the macrostructure of the neutral compound with its hydrobromic salt. ntu.edu.tw

When applied to this compound, SEM could be used to investigate the morphology of the solid salt, identifying any distinct crystalline facets or amorphous regions. If the ionic liquid is used to form a film or coating on a surface, SEM can provide information on the uniformity, thickness, and texture of that film. Furthermore, in composite materials where this compound might be incorporated, SEM can help visualize its distribution and interaction with the host matrix. Advanced SEM techniques, such as Environmental Scanning Electron Microscopy (ESEM), could potentially be used to observe the ionic liquid in a near-native, non-desiccated state, offering insights into its surface behavior under more realistic conditions. osti.gov

Atomic Force Microscopy (AFM)

AFM operates by scanning a sharp tip over a surface and measuring the forces between the tip and the sample. This allows for the creation of a three-dimensional map of the surface. For ionic liquids, AFM is often used to investigate the formation of ordered layers at the solid-liquid interface. nsf.gov These studies have revealed that ionic liquids can form distinct, layered structures near a surface, with the arrangement of cations and anions being influenced by the nature of the substrate and any applied electrical potential. nsf.govrsc.org

In the context of this compound, AFM could be employed to study how the propylpyridinium cations and their counter-ions arrange themselves on various substrates, such as mica, graphite, or gold. nsf.gov Such studies would provide fundamental insights into the wetting and lubrication properties of this ionic liquid. The force spectroscopy mode of AFM can also be used to probe the mechanical properties of the ionic liquid films, such as adhesion and viscosity, at the nanoscale. nsf.gov

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. researchgate.net XPS is a powerful tool for the characterization of ionic liquids, providing detailed information about the electronic environment of the constituent atoms.

Studies on a series of 1-alkylpyridinium-based ionic liquids of the form [CnPy][A] have provided valuable insights into the electronic structure of the pyridinium cation. nih.gov By analyzing the core-level spectra of the elements, it is possible to determine their binding energies, which are sensitive to the local chemical environment. nih.gov

For the 1-alkylpyridinium cation, the nitrogen (N 1s) and carbon (C 1s) core levels are of particular interest. The N 1s spectrum of pyridinium-based ionic liquids typically shows a peak at a binding energy that can be assigned to the nitrogen atom within the pyridinium headgroup (Ncation 1s). nih.gov The precise binding energy can be influenced by the nature of the anion and the length of the alkyl chain. nih.gov

The C 1s spectrum is more complex and can be deconvoluted into several components corresponding to the different carbon environments within the cation. These typically include carbons of the heterocyclic ring (Chetero) and carbons of the aliphatic alkyl chain (Caliphatic). nih.gov The binding energy of the Chetero atoms is generally higher than that of the Caliphatic atoms due to their proximity to the positively charged nitrogen atom. nih.gov

The following table summarizes representative binding energies for the nitrogen and heterocyclic carbon atoms in 1-alkylpyridinium cations with varying alkyl chain lengths, based on data from related compounds. nih.gov While data for the propyl (n=3) chain is not explicitly provided, the trends observed for other alkyl chain lengths are informative.

Table 1: Representative XPS Binding Energies for 1-Alkylpyridinium Cations

| Cation | Alkyl Chain Length (n) | Ncation 1s Binding Energy (eV) | Chetero 1s Binding Energy (eV) |

|---|---|---|---|

| 1-Ethylpyridinium-1-ium | 2 | ~402.6 | Not specified |

| 1-Butylpyridinium-1-ium | 4 | ~402.6 | Not specified |

| 1-Hexylpyridinium-1-ium | 6 | ~402.6 | Not specified |

| 1-Octylpyridinium-1-ium | 8 | 402.6 | 287.0 |

| 1-Decylpyridinium-1-ium | 10 | ~402.6 | Not specified |

| 1-Dodecylpyridinium-1-ium | 12 | ~402.6 | Not specified |

Data is based on studies of [CnPy][A] where the binding energies were charge-corrected by setting the Ncation 1s peak to 402.6 eV for n≠8, and the Caliphatic 1s peak to 285.0 eV for n=8. nih.gov

These XPS studies demonstrate that the electronic environment of the pyridinium cation can be systematically investigated, providing a detailed understanding of the cation-anion interactions within the ionic liquid. nih.gov

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations and Related Approaches

Density Functional Theory (DFT) has become a primary tool for studying the electronic structure of molecules. It offers a favorable balance between computational cost and accuracy, making it suitable for a wide range of chemical systems. DFT calculations are used to determine optimized geometries, vibrational frequencies, and a variety of electronic properties that govern the reactivity and stability of molecules like 1-Propylpyridin-1-ium. researchgate.netnih.gov Common approaches involve the B3LYP functional combined with basis sets like 6-31G* or 6-31+G(d), which have been shown to provide reliable results for organic and ionic compounds. inpressco.comscirp.orgreddit.com

Geometry optimization is a computational procedure to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. For this compound, this involves determining the most stable conformation by calculating bond lengths, bond angles, and dihedral angles. researchgate.netyoutube.com

DFT calculations, for instance at the B3LYP/6-31++G** level, are employed to achieve this. researchgate.net The resulting geometry for an N-alkylpyridinium cation would feature a planar aromatic pyridinium (B92312) ring. The propyl group attached to the nitrogen atom would adopt a staggered conformation to minimize steric hindrance. The positive charge is not localized solely on the nitrogen atom but is delocalized across the pyridinium ring, influencing the bond lengths within the ring compared to neutral pyridine (B92270). Studies on related alkylpyridinium cations confirm that the geometry is influenced by interactions with surrounding anions or solvent molecules, but the core structure remains consistent. nih.govacs.org

Table 1: Representative Optimized Geometrical Parameters for an N-Alkylpyridinium Cation Moiety Note: These are typical values for N-alkylpyridinium structures and not specific experimental or calculated values for this compound.

| Parameter | Description | Typical Value |

| C-N (ring) | Average bond length of Carbon-Nitrogen in the ring | ~ 1.35 Å |

| C-C (ring) | Average bond length of Carbon-Carbon in the ring | ~ 1.39 Å |

| N-C (alkyl) | Bond length of Nitrogen to the first Carbon of the alkyl chain | ~ 1.48 Å |

| C-N-C (ring) | Bond angle within the pyridinium ring at the Nitrogen atom | ~ 121° |

| C-C-N (ring) | Bond angle within the pyridinium ring adjacent to Nitrogen | ~ 120° |

| C-N-C (alkyl) | Bond angle between the ring and the alkyl chain | ~ 119° |

Vibrational frequency calculations are performed on the optimized geometry to confirm that the structure is a true energy minimum (characterized by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra. nih.goviastate.edu These calculations provide a molecular fingerprint that can be compared with experimental spectroscopic data. researchgate.netpw.edu.pl

For this compound, the calculated vibrational spectrum would exhibit characteristic modes. These include:

Aromatic C-H stretching: Typically found in the 3150–3000 cm⁻¹ region. pw.edu.pl

Aliphatic C-H stretching: Arising from the propyl group, usually in the 2980–2850 cm⁻¹ range.

Ring vibrations: Characteristic C=C and C=N stretching modes of the pyridinium ring, appearing in the 1650–1400 cm⁻¹ region. pw.edu.plresearchgate.net

Exocyclic N-C stretching: The vibration of the bond connecting the nitrogen atom to the propyl group, expected around 1100 cm⁻¹. pw.edu.pl

DFT calculations can predict these frequencies, although they are often systematically overestimated and may be scaled by an empirical factor (e.g., 0.9933 for SCC-DFTB) to improve agreement with experimental data. nih.gov The precise frequencies are sensitive to the cation's environment, particularly hydrogen bonding interactions with anions. researchgate.net

A single-point energy calculation determines the total electronic energy and other properties for a molecule at a single, fixed geometry without altering it. stackexchange.comatomistica.online This is one of the most fundamental computations in quantum chemistry. Such calculations are often performed after a geometry optimization, but using a more accurate, computationally expensive method or a larger basis set to refine the energy value. reddit.comresearchgate.net

For this compound, a typical workflow would involve optimizing the geometry with a cost-effective method like B3LYP/6-31G*, followed by a single-point energy calculation with a larger basis set (e.g., a triple-zeta basis set) to obtain a more precise total electronic energy. reddit.com This energy is a key value on the potential energy surface and is fundamental for calculating reaction energies, activation barriers, and thermodynamic properties. stackexchange.comatomistica.online The single-point energy itself is the sum of the electronic energy and the nuclear repulsion energy for the given fixed nuclear positions. stackexchange.com

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's electronic properties and chemical reactivity. youtube.com The HOMO is the orbital from which an electron is most easily removed, while the LUMO is the orbital that most readily accepts an electron. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical parameter indicating the molecule's kinetic stability, chemical reactivity, and electrical transport properties. ajchem-a.com A large gap implies high stability and low reactivity. youtube.comschrodinger.com

For the this compound cation, the HOMO is typically localized on the pyridinium ring, while the LUMO is also centered on the ring system. The energy of these orbitals and the resulting gap can be calculated using DFT methods. youtube.com The magnitude of the HOMO-LUMO gap influences the electronic transitions and can be correlated with UV-Vis absorption spectra. schrodinger.com

Table 2: Representative Frontier Orbital Energies and Energy Gaps for Ionic Liquid Cations Note: These values are illustrative and derived from calculations on various organic cations to show a typical range. They are not specific calculated values for this compound.

| Parameter | Description | Illustrative Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -7.0 to -9.0 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -3.0 |

| ΔE (Gap) | HOMO-LUMO Energy Gap (ELUMO - EHOMO) | 4.0 to 7.0 |

Conceptual DFT provides a framework for defining chemical concepts such as electronegativity and hardness from the electronic structure of a molecule. researchgate.netnih.gov These quantum chemical descriptors, derived from the energies of the frontier orbitals, help predict and rationalize the chemical reactivity of a species. ajchem-a.com

Key global reactivity indices include:

Ionization Potential (I): The energy required to remove an electron, approximated as I ≈ -EHOMO. ajchem-a.com

Electron Affinity (A): The energy released when an electron is added, approximated as A ≈ -ELUMO. ajchem-a.com

Electronegativity (χ): The power of an atom or molecule to attract electrons, calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as η = (I - A) / 2. A hard molecule has a large HOMO-LUMO gap.

Global Softness (S): The reciprocal of hardness (S = 1 / η), indicating a higher reactivity.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons, calculated as ω = μ² / (2η), where μ is the chemical potential (μ ≈ -χ). nih.gov

These descriptors provide a quantitative basis for understanding the reactivity of the this compound cation in chemical reactions. researchgate.net

Table 3: Quantum Chemical Descriptors and Their Formulas

| Descriptor | Formula | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | Energy to remove an electron |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released upon gaining an electron |

| Electronegativity (χ) | χ ≈ ( -EHOMO - ELUMO ) / 2 | Tendency to attract electrons |

| Chemical Hardness (η) | η ≈ ( -EHOMO + ELUMO ) / 2 | Resistance to charge transfer |

| Global Softness (S) | S = 1 / η | Measure of chemical reactivity |

| Electrophilicity Index (ω) | ω = χ² / (2η) | Capacity to accept electrons |

Molecular Dynamics (MD) Simulations

While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a system, providing insights into its dynamics, structure in the liquid phase, and transport properties. nih.govmdpi.com MD simulations model the movements of atoms and molecules over time by numerically solving Newton's equations of motion.

For an ionic liquid composed of this compound cations and a suitable anion, MD simulations can reveal key features:

Liquid Structure: Simulations show how cations and anions arrange themselves, often forming distinct polar and non-polar domains. The propyl chains of the cations can aggregate, creating non-polar regions within the charged network. rsc.org

Ion Coordination: MD can determine the average number of anions surrounding a cation (and vice versa) and their spatial distribution, which is crucial for understanding the local environment. nih.govresearchgate.net

Transport Properties: Important macroscopic properties like self-diffusion coefficients, ionic conductivity, and viscosity can be calculated from the simulated trajectories of the ions. nih.govresearchgate.net Studies on similar ionic liquids show that strong electrostatic interactions significantly slow down the dynamics compared to non-ionic liquids. nih.govresearchgate.net

Rotational Dynamics: The reorientation of the this compound cation can be analyzed. This motion is typically anisotropic, meaning the rotation of the pyridinium ring occurs on a different timescale than the tumbling of the whole ion. nih.govresearchgate.net

Force fields used in these simulations can be non-polarizable (using fixed atomic charges) or polarizable, with the latter providing a more accurate description of the electrostatic interactions by allowing atomic charges to fluctuate in response to the local electric field. nih.govrsc.org Simulations of N-butylpyridinium tetrafluoroborate, a close analogue, have been used to study the structure and ordering of the ionic liquid at interfaces, showing that the cation's alkyl tail tends to orient parallel to a surface. nih.gov

Adsorption Geometry and Orientation on Substrates

Computational studies, particularly those employing molecular dynamics (MD) simulations, are crucial for elucidating the adsorption geometry and orientation of this compound on various substrates. While specific studies on the adsorption of this compound are limited, research on analogous N-alkylpyridinium cations, such as N-butylpyridinium ([BPy]+), on surfaces like gold (Au) provides valuable insights into the expected behavior.

Simulations of [BPy]BF4 on different gold surfaces have shown that the density of the ionic liquid is significantly higher near the gold surface compared to the bulk phase. The orientation of the cation is influenced by both temperature and the atomic arrangement of the substrate. Generally, the alkyl chain (the propyl group in the case of this compound) tends to orient parallel to the surface. In contrast, the pyridinium ring's orientation can vary from parallel to perpendicular to the surface. This orientation is a key factor in determining the packing density and ordering of the cations at the interface. On smoother surfaces like Au(111) and Au(100), distinct parallel and perpendicular orientations are observed, leading to dense packing. However, on more corrugated surfaces such as Au(110), the packing density and order of the cations are reduced.

These findings suggest that for this compound, a similar behavior can be anticipated, with the propyl chain lying flat on the substrate and the pyridinium ring adopting various orientations depending on the surface characteristics and temperature. This orientational preference is a critical determinant of the interfacial structure and properties.

Interfacial Behavior Modeling

The modeling of the interfacial behavior of this compound, particularly in the context of ionic liquids, is essential for understanding its role in applications such as electrochemistry and catalysis. Molecular dynamics simulations are a powerful tool for investigating the liquid-vapor and solid-liquid interfaces of ionic liquids.

Studies on N-alkylpyridinium-based ionic liquids reveal that the structure of the interface is highly organized. At the liquid-vapor interface, the alkyl chains of the cations tend to extend into the vapor phase, while the charged pyridinium rings are oriented towards the bulk liquid. This arrangement creates a distinct, layered structure at the interface.

These models predict that at an interface, this compound cations will form a well-defined layer, with the specific orientation of the propyl chain and pyridinium ring being dependent on the nature of the interface and the presence of other species.

Computational Thermochemistry

Computational thermochemistry provides a theoretical framework for determining the thermodynamic properties of molecules. For this compound, experimental data from studies on 1-propylpyridinium bromide (PPBr) offer a valuable benchmark for computational models.

A study by Tong et al. investigated the thermodynamic properties of PPBr using adiabatic calorimetry and thermogravimetric analysis (TGA). nih.gov The key experimental thermodynamic data for 1-propylpyridinium bromide are summarized in the table below.

| Property | Value |

| Melting Temperature (Tm) | 342.83 ± 0.69 K |

| Enthalpy of Fusion (ΔfusH) | 10.97 ± 0.05 kJ·mol⁻¹ |

| Entropy of Fusion (ΔfusS) | 32.00 ± 0.10 J·K⁻¹·mol⁻¹ |

These experimental values can be used to validate the accuracy of computational methods, such as Density Functional Theory (DFT) and ab initio calculations, for predicting the thermochemical properties of the this compound cation. Computational models can further be used to derive other important thermochemical data, including heat capacity, enthalpy, and entropy over a range of temperatures. nih.gov Thermogravimetric analysis also provides information on the thermal stability of the compound, indicating the temperature at which it begins to decompose. nih.gov

Continuum Solvation Models (e.g., Polarizable Continuum Model, PCM)

Continuum solvation models are a class of computational methods used to describe the effects of a solvent on a solute without explicitly representing the individual solvent molecules. The Polarizable Continuum Model (PCM) is a widely used approach within this category. wikipedia.org In PCM, the solute is placed in a cavity within a continuous dielectric medium that represents the solvent. wikipedia.org The solute's charge distribution polarizes the dielectric continuum, which in turn creates a reaction field that interacts with the solute. youtube.com

This approach allows for the calculation of solvation free energies and the investigation of solvent effects on molecular properties and chemical reactions. The molecular free energy of solvation in PCM is typically calculated as the sum of three components: the electrostatic contribution, the dispersion-repulsion contribution, and the cavitation energy (the energy required to create the solute cavity in the solvent). wikipedia.org

For the this compound cation, PCM can be employed to predict its behavior in various solvents. This is particularly useful for understanding its solubility and reactivity in different media. The accuracy of PCM calculations can be enhanced by using more sophisticated variations of the model, such as the Integral Equation Formalism PCM (IEF-PCM) or the Conductor-like Screening Model (COSMO). wikipedia.org More recent advancements have also seen the integration of machine learning with PCM to improve the prediction of solvation free energies. nih.gov

Theoretical Insights into Electronic Transitions and Photophysical Phenomena (e.g., Twisted Intramolecular Charge Transfer, TICT)

The electronic transitions and photophysical properties of this compound can be investigated using quantum chemical calculations. A particularly interesting phenomenon observed in related donor-acceptor molecules is the Twisted Intramolecular Charge Transfer (TICT). TICT occurs when a molecule in an excited state undergoes a conformational change, typically a rotation around a single bond, leading to a highly polar, charge-separated state.

In molecules containing a pyridinium cation as the acceptor and an electron-donating group, photoexcitation can lead to an electronic transition from the donor to the acceptor. If the molecular geometry allows, subsequent twisting around the bond connecting the donor and the pyridinium ring can lead to the formation of a TICT state. This process is often accompanied by a large Stokes shift in the fluorescence spectrum and is highly sensitive to the polarity and viscosity of the solvent.

Prediction of Chemico-physical Parameters (e.g., pKa)

The acid dissociation constant (pKa) is a critical parameter that quantifies the acidity of a compound in a given solvent. For the this compound cation, the relevant pKa would describe the acidity of the C-H bonds on the propyl group or the pyridinium ring, or more commonly, the pKa of the conjugate acid of a substituted pyridine that forms the cation.

Computational methods provide a powerful means to predict pKa values. These methods typically involve calculating the Gibbs free energy change of the deprotonation reaction in the solvent of interest. A common approach is to use a thermodynamic cycle that separates the free energy change into gas-phase and solvation components. Quantum mechanical calculations, such as DFT, are used to compute the gas-phase energies, while a solvation model like PCM is used to determine the solvation free energies.

For N-alkylpyridinium cations, the pKa is influenced by the nature of the alkyl group and any other substituents on the pyridinium ring. Theoretical studies on a range of pyridine derivatives have shown that computational methods can predict pKa values with a reasonable degree of accuracy, often within 1-2 pKa units of experimental values. researchgate.net The choice of the theoretical method, basis set, and solvation model is crucial for obtaining reliable results. researchgate.net

Advanced Applications in Materials Science and Engineering

Ionic Liquid (IL) Design and Application

As a pyridinium-based cation, 1-Propylpyridin-1-ium is a key component in the formulation of ionic liquids (ILs), which are salts with melting points below 100°C. mdpi.com These materials are often referred to as "designer solvents" due to the ability to fine-tune their properties for specific tasks. rsc.org The characteristics of this compound-based ILs can be precisely controlled through strategic molecular modifications. longdom.org

A primary strategy for tuning the IL's characteristics is the selection of the counter-anion. longdom.org Common anions like halides (e.g., bromide), tetrafluoroborate, and hexafluorophosphate (B91526) each impart distinct properties to the resulting ionic liquid, influencing its thermal stability, conductivity, viscosity, and solubility. longdom.org For instance, the choice of anion can significantly alter the IL's ability to dissolve a wide range of polar and nonpolar substances. longdom.org This tunability allows for the creation of task-specific ILs for applications ranging from catalysis and electrochemistry to acting as solvents for poorly soluble drugs. longdom.org

The table below illustrates the effect of different components on the properties of pyridinium-based ionic liquids.

| Component Modified | Property Influenced | Example of Influence |

| Cation (Alkyl Chain) | Hydrophobicity, Viscosity, Melting Point | Increasing the alkyl chain length on the pyridine (B92270) ring generally increases hydrophobicity. nih.govnih.gov |

| Anion | Thermal Stability, Conductivity, Solubility | Different anions (e.g., Br⁻, BF₄⁻, PF₆⁻) lead to significant variations in the physical and chemical properties of the IL. longdom.org |

| Functional Groups | Task-Specific Properties | Adding specific functional groups to the pyridine ring can create "custom-designed" ILs for applications like corrosion inhibition. nih.govresearchgate.net |

A powerful method for modifying the properties of this compound-based ILs is through anion exchange. rsc.orgnih.gov This process allows for the straightforward replacement of the original anion with a new one, thereby creating a new IL with different characteristics without altering the cation. nih.gov This technique is advantageous as it enables the continuous tunability of material properties and only requires the synthesis of a single cationic precursor. nih.gov

The process of anion exchange can be as simple as immersing a material containing the this compound IL into an aqueous solution containing a high concentration of the desired new anion. nih.gov This allows for the creation of co-ionic liquid (coIL) films where the composition can be controlled by varying the mole fraction of different anions in the exchange solution. nih.gov This modulation has been shown to affect properties such as ion transport and wettability in polymer films. nih.gov The reversibility of this process is also a key feature, allowing for the regeneration of the original ionic liquid. nih.gov

Functional Probes and Sensor Technologies

The pyridinium (B92312) moiety is a valuable component in the design of functional probes and sensors due to its electronic properties and ability to participate in molecular interactions. mit.edunih.gov Derivatives of this compound are being explored for their potential in various sensing applications.

Pyridinium-based compounds have been successfully used to create fluorescence probes for the detection of specific analytes. nih.gov For example, a pyridine-based fluorescent sensor was developed for the selective detection of arsenate in water, with a detection limit well below the World Health Organization's recommended level. nih.gov The sensing mechanism in such probes can be based on processes like chelation-enhanced fluorescence (CHEF), where the interaction with the target analyte triggers a significant change in fluorescence intensity. nih.gov While not specifically this compound, these studies demonstrate the utility of the pyridine core in constructing highly sensitive and selective fluorescent probes. nih.gov The functionalization of the pyridinium cation allows for the incorporation of fluorophores and binding sites for target molecules.

| Probe Type | Analyte Detected | Key Feature |

| Pyridine-based fluorescent probe | Arsenate | High sensitivity and selectivity in aqueous samples. nih.gov |

| Europium(III) complex | Trifluoroacetate anion | Anion-driven inversion of circularly polarized luminescence for target identification. nih.gov |

| Pyrene-tailored MOF | Fluoride and Dihydrogen Phosphate (B84403) | Turn-on fluorescent enhancement and ratiometric blue shift upon anion binding. mdpi.com |

The cationic nature of the this compound group can be harnessed to enhance the performance of chemiresistive sensors for anion detection. mit.edu In these sensors, the interaction between the sensor material and the target anion causes a measurable change in electrical resistance. The presence of the positively charged pyridinium moiety can significantly enhance the binding affinity for anions through electrostatic interactions and hydrogen bonding. mit.edu

For instance, a chemiresistive sensor for detecting anions like acetate (B1210297) incorporated a pyridinium group adjacent to a squaramide-based receptor. mit.edu This design lowered the pKa of the receptor and increased its affinity for anions. mit.edu The functionalization of single-walled carbon nanotubes (SWCNTs) with polymers containing these pyridinium-functionalized receptors resulted in a sensor array capable of real-time, wireless detection of multiple anions with a smartphone readout. mit.edu The sensitivity of such sensors was markedly improved by the inclusion of the pyridinium group. mit.edu

Derivatives of the pyridinium cation are instrumental in the development of fluorescent probes designed to monitor the polarity of cell plasma membranes. chinesechemsoc.org Polarity is a critical factor of the plasma membrane microenvironment, and abnormal changes can be indicative of cellular malfunction and disease. chinesechemsoc.orgnih.gov

Fluorescent molecules incorporating a pyridinium structure can act as polarity sensors. chinesechemsoc.org For example, a fluorescent dye featuring a pyridinium core was designed to anchor in the plasma membrane and report on local polarity changes through variations in its fluorescence. chinesechemsoc.org These probes often utilize a process called twisted intramolecular charge transfer (TICT), where the fluorescence properties are highly sensitive to the polarity of the surrounding environment. chinesechemsoc.org By engineering molecules with multiple charged centers, including the pyridinium cation, researchers can ensure that the probe remains localized at the plasma membrane, enabling targeted monitoring of this specific cellular compartment. chinesechemsoc.org

Molecular Recognition and Target Detection Systems

The pyridinium moiety is a key component in the design of synthetic receptors and sensors due to its ability to engage in a variety of non-covalent interactions, including hydrogen bonding, ion-pairing, and cation–π interactions. utas.edu.auresearchgate.net These interactions are fundamental to the principles of molecular recognition, where a host molecule selectively binds to a specific guest molecule. While direct research specifically employing this compound in molecular recognition systems is not extensively documented, the broader class of pyridinium-based compounds serves as a well-established platform for the development of chemical sensors.

Pyridinium-based receptors have been successfully utilized for the recognition of various anions, leveraging the electrostatic attraction between the positively charged pyridinium ring and the negatively charged guest. nih.govlookchem.com Furthermore, the development of fluorescent chemosensors incorporating pyridinium units has demonstrated their utility in detecting specific analytes. For instance, some pyridinium-based sensors exhibit a fluorescent response upon the N-alkylation reaction, enabling the detection of alkylating agents at low concentrations. rsc.org Other systems have been designed as pH-responsive fluorescent chemical sensors, where the protonation and deprotonation of the pyridine ring lead to observable changes in fluorescence intensity. nih.gov

The general principle of these systems often involves the integration of a pyridinium unit with a signaling component, such as a fluorophore. The binding of a target analyte to the receptor part of the molecule induces a change in the electronic properties of the system, resulting in a detectable signal, such as a change in color or fluorescence. The selection of the substituents on the pyridinium ring, such as the propyl group in this compound, can influence the solubility, stability, and binding affinity of the receptor.

Table 1: Examples of Pyridinium-Based Molecular Recognition and Sensing Systems

| Receptor/Sensor Type | Target Analyte | Principle of Detection |

|---|---|---|

| Pyridinium/urea-based receptor | Basic anions (e.g., acetate, fluoride) | Anion binding and subsequent deprotonation leading to a color change. nih.gov |

| Pyridine-based fluorescent sensor | Alkyl halides | N-alkylation induces a conformational change stabilized by cation–π interactions, resulting in a fluorescent response. rsc.org |

| Poly(p-pyridinium phenylene ethynylene) | pH (H+ or OH-) | Protonation/deprotonation of the pyridine units alters the polymer's electronic structure and fluorescence properties. nih.gov |

Components in Advanced Energy Storage Systems

The electrochemical properties of this compound and related pyridinium salts make them promising candidates for various components in advanced energy storage systems. Their ionic nature, thermal stability, and electrochemical stability are key attributes being explored in batteries and supercapacitors.

Ionic liquids, including those based on the this compound cation, are considered as potential electrolytes for electrochemical cells due to their wide electrochemical windows, low volatility, and high ionic conductivity. The choice of the anion (e.g., bromide, tetrafluoroborate) significantly influences these properties. For instance, pyridinium-based ionic liquids have been shown to possess electrochemical windows ranging from 3.0 to 5.4 V.

The physical properties of these electrolytes, such as density, viscosity, and ionic conductivity, are crucial for their performance in electrochemical devices. These properties are temperature-dependent, with conductivity generally increasing and viscosity decreasing at higher temperatures.

Table 2: Physicochemical Properties of a Representative 1-Alkylpyridinium Ionic Liquid

| Property | Value |

|---|---|

| Ionic Liquid | 1-Butylpyridinium (B1220074) tetrafluoroborate |

| Density (at 298.15 K) | 1.22 g/cm³ |

| Viscosity (at 298.15 K) | 134 mPa·s |

Data for 1-butylpyridinium tetrafluoroborate, a close analog of 1-propylpyridinium tetrafluoroborate, is provided for illustrative purposes.

Pyridinium compounds are being actively investigated as promising anolytes (negative electrolytes) for both aqueous and nonaqueous redox flow batteries (RFBs). nih.govresearchgate.net An ideal anolyte for RFBs should exhibit high solubility, low viscosity, rapid electrode kinetics, high stability in all relevant oxidation states, and a low reduction potential. researchgate.net Pyridinium derivatives can be chemically tuned to meet many of these criteria.

Research has focused on modifying the structure of the pyridinium cation to achieve very negative reduction potentials, which is crucial for maximizing the cell voltage of the RFB. nih.gov For example, studies on benzoylpyridinium-based anolytes have demonstrated reversible one-electron cycling in aqueous solutions. researchgate.netacs.org The stability of the reduced radical species is a critical factor for the long-term performance and cyclability of the RFB.

While specific performance data for this compound as an RFB anolyte is limited in publicly available literature, the general class of pyridinium-based anolytes shows significant promise.

Table 3: Electrochemical Potentials of Selected Pyridinium-Based Compounds for RFB Applications

| Compound | Redox Potential (V vs. SHE) |

|---|---|

| A bispyridinium compound (10) | -0.35 |

| A bispyridinium compound (11) | -0.58 |

Data from a study on a library of extended bispyridinium compounds, where SHE is the Standard Hydrogen Electrode. nih.gov

Ionic liquids based on pyridinium cations are considered for use as electrolytes in electric double-layer capacitors (EDLCs), also known as supercapacitors. nih.gov Their primary advantages in this application are their wide electrochemical windows, which allow for higher operating voltages and consequently higher energy densities, and their non-flammability, which enhances safety compared to conventional organic electrolytes.

The capacitance of an EDLC is influenced by the size of the ions in the electrolyte and their interaction with the porous electrode material. Imidazolium- and pyridinium-based ionic liquids have been shown to provide high cell capacitance. nih.gov The performance of supercapacitors using ionic liquid electrolytes is also dependent on the electrolyte's ionic conductivity and viscosity.

In the field of lithium-ion and sodium-ion batteries, pyridinium-based compounds are primarily being explored as electrolyte additives. These additives can play a crucial role in the formation of a stable solid electrolyte interphase (SEI) on the surface of the electrodes. researchgate.netresearchgate.net A robust SEI is essential for preventing the continuous decomposition of the electrolyte and for ensuring the long-term cycling stability and safety of the battery.

For instance, pyridine-based adducts have been shown to be reduced at the negative electrode surface, contributing to the composition of the SEI. researchgate.net The specific chemical structure of the pyridinium additive influences its reduction potential and the properties of the resulting SEI film. While the direct use of this compound as a primary electrolyte salt or a standalone additive is not widely reported, the foundational research on related pyridinium compounds suggests a potential role in this area.

Investigation of Adsorption Phenomena in Material Interfaces

The amphiphilic nature of this compound, with its charged pyridinium head group and nonpolar propyl tail, suggests its potential for adsorption at various material interfaces. This property is particularly relevant in applications such as corrosion inhibition and surface modification.

Studies on various pyridinium-derived ionic liquids have demonstrated their effectiveness as corrosion inhibitors for metals like mild steel in acidic environments. bohrium.comnih.gov The mechanism of inhibition involves the adsorption of the pyridinium cations onto the metal surface, forming a protective layer that isolates the metal from the corrosive medium. This adsorption is influenced by the concentration of the inhibitor, the temperature, and the chemical structure of the pyridinium compound.

The adsorption process can be a combination of physisorption (due to electrostatic interactions) and chemisorption (involving the sharing of electrons between the inhibitor and the metal). The efficiency of corrosion inhibition often increases with the concentration of the pyridinium compound.

A study on the aqueous solutions of 1-propylpyridinium bromide has provided data on its surface tension, which is a key parameter in understanding its behavior at the liquid-air interface and its tendency to adsorb at interfaces. acs.org The Gibbs free energy of adsorption (ΔG°ads), a measure of the spontaneity of the adsorption process, can be determined from adsorption isotherms. Negative values of ΔG°ads indicate a spontaneous adsorption process.

Table 4: Corrosion Inhibition Efficiency of Pyridinium-Derived Ionic Liquids on Mild Steel in 1 M HCl

| Inhibitor | Concentration (M) | Inhibition Efficiency (%) |

|---|---|---|

| 1-ethyl-4-(2-(4-fluorobenzylidene)hydrazinecarbonyl)pyridin-1-ium iodide | 5x10⁻³ | 88.8 |

Data from a study on functionalized pyridinium iodides, illustrating the effectiveness of this class of compounds as corrosion inhibitors. bohrium.com

Adsorption Isotherm Modeling (e.g., Langmuir, Freundlich, Frumkin, Temkin)

Adsorption isotherm models are mathematical equations that describe the relationship between the amount of a substance adsorbed onto a surface and its concentration in the surrounding medium at a constant temperature. mdpi.com Modeling experimental data with these isotherms provides crucial insights into the adsorption mechanism, surface properties, and the interaction between the adsorbate (this compound) and the adsorbent. mdpi.com

Langmuir Isotherm The Langmuir model assumes that adsorption occurs at specific, equivalent sites on a homogeneous surface, forming a monolayer. wikipedia.org It postulates that once a site is occupied, no further adsorption can occur there, and there are no interactions between adjacent adsorbed molecules. wikipedia.org The adsorption of various pyridinium-derived ionic liquids has been shown to fit the Langmuir model well, indicating that they form a protective monolayer on metal surfaces. researchgate.netbohrium.com

Freundlich Isotherm The Freundlich isotherm is an empirical model used to describe adsorption on heterogeneous surfaces with a non-uniform distribution of adsorption heats. wikipedia.orgmdpi.com Unlike the Langmuir model, it accounts for multilayer adsorption. wikipedia.org This model is often applied when the surface of the material has varied affinities for the adsorbate molecules. wikipedia.org

Temkin Isotherm The Temkin isotherm model considers the effects of indirect adsorbate-adsorbate interactions. It assumes that the heat of adsorption of all molecules in the layer decreases linearly with increasing surface coverage. researchgate.net This model is suitable for systems where the adsorption process is characterized by a uniform distribution of binding energies. researchgate.net

Frumkin Isotherm The Frumkin isotherm is an extension of the Langmuir model that accounts for the lateral interactions between adsorbed molecules. These interactions can be either attractive or repulsive and can significantly influence the adsorption process. This model is particularly relevant for polar organic molecules like pyridinium derivatives.

The selection of the most appropriate isotherm is typically determined by fitting experimental data to these models and evaluating the correlation coefficient (R²). For many pyridinium compounds studied as corrosion inhibitors, the Langmuir isotherm provides the best fit, suggesting a monolayer adsorption mechanism. researchgate.netbohrium.com

Table 1: Comparison of Common Adsorption Isotherm Models

| Model | Key Assumptions | Surface Type | Adsorption Layers | Adsorbate Interactions |

|---|---|---|---|---|

| Langmuir | Homogeneous surface with a fixed number of identical adsorption sites. | Homogeneous | Monolayer | Negligible |

| Freundlich | Heterogeneous surface with non-uniform energy of adsorption. | Heterogeneous | Multilayer | Considered |

| Temkin | Heat of adsorption decreases linearly with surface coverage. | Homogeneous | Monolayer | Indirectly considered |

| Frumkin | Accounts for lateral interactions between adsorbed molecules. | Homogeneous | Monolayer | Directly considered |

Adsorption Thermodynamics and Kinetics

Adsorption Thermodynamics The thermodynamic parameters of adsorption, including Gibbs free energy (ΔG°ads), enthalpy (ΔH°ads), and entropy (ΔS°ads), are crucial for determining the spontaneity and nature of the adsorption process.

Gibbs Free Energy (ΔG°ads): A negative value of ΔG°ads indicates that the adsorption process is spontaneous. nih.gov The magnitude of ΔG°ads also provides insight into the adsorption mechanism (physisorption vs. chemisorption).

Enthalpy of Adsorption (ΔH°ads): A negative ΔH°ads signifies that the adsorption process is exothermic, which is typical for the adsorption of organic inhibitors. A positive value indicates an endothermic process.

For pyridinium-based ionic liquids, the adsorption process is generally found to be spontaneous and exothermic. researchgate.net

Table 2: Interpretation of Thermodynamic Parameters in Adsorption

| Parameter | Sign | Interpretation |

|---|---|---|

| ΔG°ads | Negative | Spontaneous adsorption process. |

| Positive | Non-spontaneous adsorption process. | |

| ΔH°ads | Negative | Exothermic process (releases heat). |

| Positive | Endothermic process (absorbs heat). | |

| ΔS°ads | Negative | Decreased randomness at the interface. |

Adsorption Kinetics Adsorption kinetics describes the rate at which an adsorbate is removed from a solution and provides information about the diffusion and attachment processes. cam.ac.uk The study of kinetics is essential for understanding the efficiency of the adsorption process over time. Typically, the adsorption of organic molecules like this compound onto a surface occurs rapidly at the beginning and then slows down as the system approaches equilibrium. mdpi.com

Kinetic models such as the pseudo-first-order and pseudo-second-order models are used to analyze experimental data. The pseudo-second-order model often provides a better fit for the adsorption of pyridinium derivatives, suggesting that the rate-limiting step may be chemisorption involving valence forces through the sharing or exchange of electrons. mdpi.com

Differentiation of Adsorption Mechanisms (Physisorption vs. Chemisorption)

The adsorption of this compound onto a surface can occur through two primary mechanisms: physical adsorption (physisorption) and chemical adsorption (chemisorption). Often, a combination of both mechanisms is observed.

Physisorption Physisorption involves weak, non-specific intermolecular forces, such as van der Waals forces. goldapp.com.cnyoutube.com This type of adsorption is characterized by low enthalpy changes, typically in the range of 20-40 kJ/mol. fiveable.me It is a reversible process and can result in the formation of multiple layers of adsorbed molecules. fiveable.meiupac.org The electrostatic interaction between the positively charged pyridinium cation and a negatively charged surface can be a primary driver of physisorption.